1-Isopropylimidazolidine-2,4,5-trione
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Overview
Description
1-Isopropylimidazolidine-2,4,5-trione is a heterocyclic compound with the molecular formula C6H8N2O3 It is a derivative of imidazolidine-2,4,5-trione, featuring an isopropyl group at the 1-position
Mechanism of Action
Target of Action
Imidazoles, a class of compounds to which it belongs, are known to interact with a variety of biological targets
Mode of Action
Imidazoles, in general, are known for their diverse range of applications, including pharmaceuticals and agrochemicals . The interaction of 1-Isopropylimidazolidine-2,4,5-trione with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazoles are known to play a role in various biochemical processes
Result of Action
It’s worth noting that certain imidazolidine-2,4,5-triones have been found to inhibit the dna repair enzyme tyrosyl-dna phosphodiesterase 1 in submicromolar concentrations
Biochemical Analysis
Biochemical Properties
1-Isopropylimidazolidine-2,4,5-trione plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides to diols, which are less active biologically. By inhibiting sEH, this compound can modulate the levels of epoxides and diols, thereby influencing various physiological processes . The compound interacts with the active site of sEH, forming stable complexes that prevent the enzyme from catalyzing its usual reactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell signaling pathways by modulating the levels of epoxides, which are known to act as signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of sEH by this compound can result in increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects . These changes can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of epoxides to diols. The compound forms hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . This inhibition can lead to changes in the levels of various signaling molecules, thereby affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of soluble epoxide hydrolase, resulting in prolonged changes in cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxicity outweighs its therapeutic benefits. Careful dosage optimization is essential for its potential use in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. It interacts with soluble epoxide hydrolase, inhibiting its activity and thereby affecting the conversion of epoxides to diols . This inhibition can alter the metabolic flux of various signaling molecules, leading to changes in metabolite levels. The compound’s effects on metabolic pathways are closely linked to its role as an sEH inhibitor.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Once inside the cells, it can accumulate in specific tissues, particularly those with high levels of soluble epoxide hydrolase activity.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase. The compound’s localization is influenced by its hydrophobic properties and its ability to bind to specific proteins . This subcellular localization is crucial for its inhibitory effects on sEH and its subsequent impact on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylimidazolidine-2,4,5-trione can be synthesized through several methods. One common approach involves the reaction of glycoluril with potassium persulfate. This reaction is carried out in water at 75°C for about 2 hours, yielding this compound as a white solid . Another method involves the condensation of urea and oxalyl dichloride, which was first reported by Heinrich and Ernst in 1913 .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of potassium persulfate as an oxidant is favored due to its safety and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using potassium persulfate to form imidazolidine-2,4,5-trione .
Common Reagents and Conditions:
Oxidation: Potassium persulfate is commonly used as an oxidant.
Reduction: Specific reducing agents and conditions depend on the desired product.
Substitution: Various nucleophiles can be used to substitute the isopropyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium persulfate yields imidazolidine-2,4,5-trione .
Scientific Research Applications
1-Isopropylimidazolidine-2,4,5-trione has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Isopropylimidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
Imidazolidine-2,4,5-trione: The parent compound without the isopropyl group.
1-Phenylimidazolidine-2,4,5-trione: A derivative with a phenyl group instead of an isopropyl group.
1-Methylimidazolidine-2,4,5-trione: A derivative with a methyl group.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity and potentially its ability to cross biological membranes .
Properties
IUPAC Name |
1-propan-2-ylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)8-5(10)4(9)7-6(8)11/h3H,1-2H3,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXXKZIYJDTIOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368814 |
Source
|
Record name | 1-isopropylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-39-7 |
Source
|
Record name | 1-isopropylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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